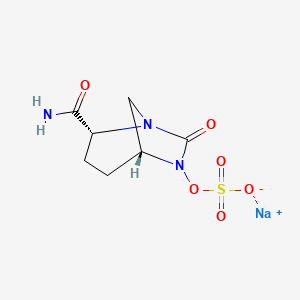

(2R)-Avibactam Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with other antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is notable for its ability to inhibit a broad spectrum of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-Avibactam Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Scientific Research Applications

(2R)-Avibactam Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.

Biology: Researchers use it to understand bacterial resistance mechanisms and to explore new therapeutic strategies.

Medicine: It is a critical component in the development of combination therapies for treating resistant bacterial infections.

Industry: The compound is used in the pharmaceutical industry for the production of advanced antibiotics.

Mechanism of Action

The mechanism of action of (2R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. This compound binds to the active site of the enzyme, preventing it from interacting with the antibiotic. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.

Sulbactam: Similar in function but differs in its chemical structure and specific enzyme targets.

Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.

Uniqueness: (2R)-Avibactam Sodium Salt is unique due to its broad-spectrum inhibition of beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination therapies make it a valuable tool in combating antibiotic resistance.

Biological Activity

(2R)-Avibactam Sodium Salt, commonly referred to as avibactam, is a non-β-lactam β-lactamase inhibitor that plays a critical role in combating antibiotic resistance, particularly against Gram-negative bacterial infections. It is primarily used in combination with ceftazidime to enhance the efficacy of this antibiotic against resistant strains. This article delves into the biological activity of avibactam, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profiles.

Avibactam functions by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specifically, avibactam targets:

- Ambler Class A β-lactamases : Including Klebsiella pneumoniae carbapenemases (KPC).

- Ambler Class C β-lactamases : Commonly found in Enterobacter spp.

- Some Ambler Class D β-lactamases : Such as OXA-48.

The mechanism involves a unique covalent and reversible binding that protects ceftazidime from degradation, allowing it to retain its antibacterial activity against resistant strains .

Table 1: Inhibition Potency Against β-lactamases

| β-lactamase Type | IC50 (nM) | Example Organisms |

|---|---|---|

| TEM-1 | 8 | Escherichia coli |

| P99 | 80 | Enterobacter cloacae |

| KPC-2 | 38 | Klebsiella pneumoniae |

Pharmacodynamics

Avibactam exhibits significant bactericidal activity when combined with ceftazidime. Studies show that the combination is effective against a range of Gram-negative pathogens, including multidrug-resistant strains. The pharmacodynamic properties indicate that the combination achieves concentrations in human serum that are lethal to bacteria .

Clinical Efficacy

Clinical trials and real-world studies have demonstrated the effectiveness of ceftazidime-avibactam in treating complicated infections:

- Complicated Urinary Tract Infections (cUTI) : Treatment success rates were reported at approximately 77.3%, with higher success in urinary infections .

- Complicated Intra-Abdominal Infections (cIAI) : The combination therapy is effective when used alongside metronidazole for anaerobic coverage .

- Pneumonia and Septicemia : Animal studies have shown efficacy in treating resistant strains causing severe infections .

Table 2: Clinical Outcomes in Studies

| Infection Type | Treatment Success Rate | Notable Microorganisms |

|---|---|---|

| cUTI | 88.3% | K. pneumoniae |

| cIAI | TBD | Various Gram-negative pathogens |

| Septicemia | TBD | Multi-drug resistant strains |

Safety Profile

The safety profile of avibactam has been favorable across clinical trials. Most adverse events reported were mild to moderate, with serious drug-related events being rare . The overall tolerability suggests that avibactam can be safely administered to patients with complicated infections.

Adverse Effects Observed

- Mild gastrointestinal disturbances

- Allergic reactions (rare)

- Laboratory abnormalities (e.g., transient liver enzyme elevations)

Case Studies

Several case studies highlight the successful application of ceftazidime-avibactam in clinical settings:

- Case Study 1 : A patient with septicemia caused by K. pneumoniae resistant to multiple antibiotics was treated successfully with ceftazidime-avibactam, leading to resolution of symptoms and microbiological clearance.

- Case Study 2 : In a cohort study involving patients with complicated urinary tract infections due to extended-spectrum beta-lactamase-producing organisms, treatment with ceftazidime-avibactam resulted in high rates of clinical success and low recurrence rates.

Properties

Molecular Formula |

C7H10N3NaO6S |

|---|---|

Molecular Weight |

287.23 g/mol |

IUPAC Name |

sodium;[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m1./s1 |

InChI Key |

RTCIKUMODPANKX-TYSVMGFPSA-M |

Isomeric SMILES |

C1C[C@@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.